![molecular formula C20H26N2O5 B13955095 2-[2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid](/img/structure/B13955095.png)
2-[2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran-2-yl-(3-Boc-amino-piperidin-1-yl)-acetic acid is a complex organic compound that features a benzofuran moiety linked to a piperidine ring via an acetic acid group. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran-2-yl-(3-Boc-amino-piperidin-1-yl)-acetic acid typically involves multiple steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, such as the cyclization of 2-hydroxyphenyl ketones.
Piperidine Derivative Synthesis: The piperidine ring can be synthesized through the hydrogenation of pyridine or other methods.
Coupling Reactions: The benzofuran and piperidine derivatives are coupled using acetic acid as a linker. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Protection and Deprotection: The Boc group is introduced to protect the amine group during the synthesis and is later removed under acidic conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions can target the piperidine ring or the acetic acid group.
Substitution: Substitution reactions can occur at various positions on the benzofuran ring or the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield benzofuran-2-carboxylic acid derivatives, while reduction could produce piperidine alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of Benzofuran-2-yl-(3-Boc-amino-piperidin-1-yl)-acetic acid would depend on its specific applications. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like benzofuran-2-carboxylic acid.
Piperidine Derivatives: Compounds like 4-Boc-piperidine.
Uniqueness
Benzofuran-2-yl-(3-Boc-amino-piperidin-1-yl)-acetic acid is unique due to its combination of a benzofuran moiety with a Boc-protected piperidine ring, offering distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H26N2O5 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-[2-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid |
InChI |
InChI=1S/C20H26N2O5/c1-20(2,3)27-19(25)13-8-6-10-22(17(13)21)16(18(23)24)15-11-12-7-4-5-9-14(12)26-15/h4-5,7,9,11,13,16-17H,6,8,10,21H2,1-3H3,(H,23,24) |
InChI Key |
IBVKMCCEHSRDLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN(C1N)C(C2=CC3=CC=CC=C3O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine](/img/structure/B13955022.png)
![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13955033.png)
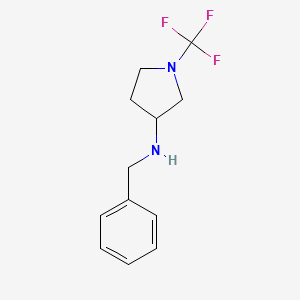
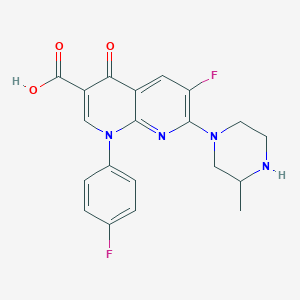
![2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol](/img/structure/B13955046.png)
![Butanoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13955055.png)
![1-[2-(Octadecyloxy)ethoxy]-9-octadecene](/img/structure/B13955057.png)
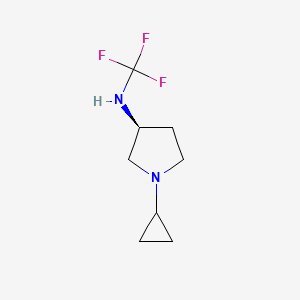
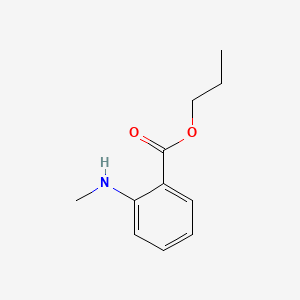
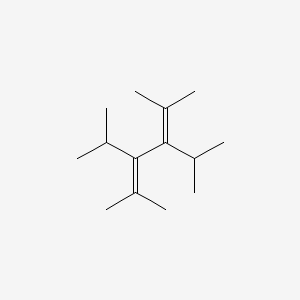
![(3aR,4R,5R,6aS)-5-[(Oxan-2-yl)oxy]-4-{(1E,3S)-3-[(oxan-2-yl)oxy]oct-1-en-1-yl}hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B13955083.png)

![1,2,3,4,5,7,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B13955093.png)
![11-Butyl-15,16-dihydrocyclopenta[a]phenanthren-17-one](/img/structure/B13955096.png)
